2-(2-Methyl-1,3-dioxolan-2-yl)pyridine

Description

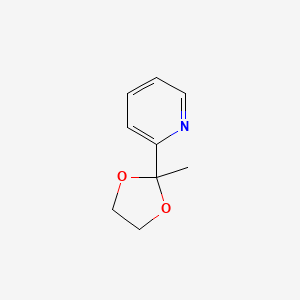

2-(2-Methyl-1,3-dioxolan-2-yl)pyridine is a pyridine derivative featuring a 1,3-dioxolane ring fused to the pyridine core at position 2. The dioxolane moiety acts as a protective group for carbonyl functionalities, enhancing the compound’s stability and modulating its reactivity. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 165.19 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(11-6-7-12-9)8-4-2-3-5-10-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOKZUNAGGMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314956 | |

| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-15-0 | |

| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 290428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049669150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC290428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYL-(1,3)DIOXOLAN-2-YL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine typically involves the reaction of 2-pyridinecarboxaldehyde with 2-methyl-1,3-dioxolane in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁NO₂

- SMILES : CC1(OCCO1)C2=CC=CC=N2

- InChI : InChI=1S/C9H11NO2/c1-9(11-6-7-12-9)8-4-2-3-5-10-8/h2-5H,6-7H2,1H3

The compound features a pyridine ring substituted with a dioxolane group, which contributes to its unique reactivity and biological properties.

Antidiabetic Activity

One of the primary applications of 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine is in the synthesis of metabolites related to antidiabetic agents such as Pioglitazone. Research indicates that derivatives of this compound exhibit biological activity that can enhance the efficacy of antihyperglycemic treatments .

Serotonergic Activity

Studies have demonstrated that compounds derived from this compound possess a strong affinity for serotonin receptors (5-HT₁A). These compounds have shown potential in treating various serotonergic dysfunctions including anxiety, depression, and obsessive-compulsive disorders. The selectivity of these compounds for serotonin receptors over dopaminergic receptors suggests a lower incidence of side effects compared to traditional treatments .

Synthesis via Cross-Coupling Reactions

Recent advancements have showcased the use of this compound in palladium-catalyzed cross-coupling reactions. This methodology allows for the formation of complex molecular architectures that can be utilized in drug development .

| Reaction Type | Example Substrate | Product |

|---|---|---|

| Stille Coupling | 6-Tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | Diverse pyridine derivatives |

Oxidative Coupling Reactions

The compound has also been employed in oxidative coupling reactions, which are essential for synthesizing complex organic molecules. These reactions often involve the formation of C-C bonds that are crucial in pharmaceutical chemistry .

Case Study 1: Antidiabetic Metabolites

A study focused on the synthesis of metabolites from Pioglitazone revealed that modifications using this compound significantly enhanced the biological activity against hyperglycemia. The research indicated improved pharmacokinetic properties and efficacy in animal models .

Case Study 2: Serotonin Receptor Agonists

In another study, various derivatives were tested for their agonistic activity at the 5-HT₁A receptor. The results showed that certain derivatives exhibited superior activity compared to established drugs like Buspirone, suggesting potential for new therapeutic agents targeting serotonergic pathways .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine ring. The dioxolane moiety may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs differ in substituent type, position, and functional groups:

Key Observations :

- Brominated Derivatives (e.g., compounds in ): Bromine atoms act as leaving groups, enabling Suzuki-Miyaura and Ullmann coupling reactions. These derivatives are pivotal in synthesizing biaryl structures for organic electronics and pharmaceuticals .

- Methoxy-Substituted Analogs (e.g., ): Methoxy groups donate electron density to the pyridine ring, enhancing electrophilic substitution reactivity. This makes them suitable for synthesizing alkaloids or ligands .

- Dioxolane Position : The 2-position dioxolane in the target compound provides steric hindrance, influencing regioselectivity in further functionalization .

Physicochemical Properties

- Solubility: The dioxolane ring enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-cyclic ether analogs.

- Thermal Stability : Dioxolane-protected compounds exhibit higher thermal stability than their carbonyl counterparts, making them suitable for high-temperature reactions .

- Electronic Effects : Bromine atoms increase molecular weight and reduce electron density on the pyridine ring, while methoxy groups elevate electron density .

Biological Activity

2-(2-Methyl-1,3-dioxolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxolane moiety. The presence of the dioxolane group may enhance the compound's solubility and reactivity, which are critical factors influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit significant antimicrobial properties. For instance, brominated pyridines have shown efficacy against various microbial strains due to their ability to interact with biological targets such as enzymes and cell membranes.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Anticancer Activity

Studies have demonstrated that certain pyridine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, thiosemicarbazones derived from pyridine have shown potent activity against leukemia cells, suggesting that modifications to the pyridine structure can enhance its antineoplastic effects .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These interactions can alter enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms remain under investigation but may involve:

- Inhibition of Enzymatic Activity : Compounds like thiosemicarbazones inhibit ribonucleotide reductase, a key enzyme in nucleotide synthesis .

- Disruption of Cell Membrane Integrity : The interaction with microbial membranes can lead to cell lysis and death.

Case Studies

A notable study examined the synthesis and biological evaluation of various pyridine derivatives, including those containing dioxolane groups. The results indicated that structural modifications significantly impacted their potency against cancer cells and microbes.

For instance, a derivative with a methylamino substitution showed an IC50 value of 1.0 μM against L1210 leukemia cells, demonstrating substantial anticancer activity .

Q & A

What are the common synthetic routes for preparing 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine, and what key intermediates are involved?

Level: Basic

Answer:

The compound is typically synthesized via Stille cross-coupling or microwave-assisted coupling (for time efficiency). Key intermediates include:

- 6-Tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine : Used in Pd-catalyzed cross-coupling with aryl halides (e.g., 2-bromonitrobenzene) to introduce functional groups .

- 2-(2-Methyl-1,3-dioxolan-2-yl)-6-(2-nitrophenyl)pyridine : A nitro-substituted intermediate reduced to amines for further functionalization .

Example Protocol (Stille Coupling):

React 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with 2-bromonitrobenzene using Pd(OAc)₂ and triphenylphosphine in toluene under microwave conditions (100°C, 1 h).

Purify via silica column chromatography (petroleum ether/ethyl acetate) to isolate the product (67% yield) .

How do reaction conditions influence the yield and purity of this compound derivatives?

Level: Advanced

Answer:

Critical factors include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.